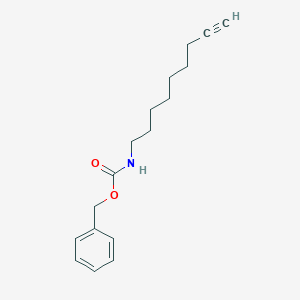

Non-8-ynyl-carbamic acid benzyl ester

Description

Non-8-ynyl-carbamic acid benzyl ester is a carbamate derivative characterized by a benzyl ester group and a non-8-ynyl chain (a nine-carbon alkyne with a triple bond at the eighth position). Carbamates are widely used in medicinal chemistry, agrochemicals, and polymer science due to their stability and versatility.

Properties

IUPAC Name |

benzyl N-non-8-ynylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c1-2-3-4-5-6-7-11-14-18-17(19)20-15-16-12-9-8-10-13-16/h1,8-10,12-13H,3-7,11,14-15H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRJBDMKEMYADP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCNC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

The most direct method for synthesizing Non-8-ynyl-carbamic acid benzyl ester involves the reaction of Non-8-ynylamine with benzyl chloroformate (CbzCl) in the presence of a mild base. This approach, demonstrated in analogous systems, proceeds via nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl of CbzCl, displacing chloride and forming the carbamate bond.

A typical procedure involves dissolving Non-8-ynylamine in tetrahydrofuran (THF) and adding a saturated aqueous solution of potassium carbonate to maintain a pH >9. CbzCl (2.0 equivalents) is introduced dropwise at 0°C, followed by stirring at room temperature for 12 hours. Workup includes extraction with ethyl acetate, sequential washing with HCl (1M), sodium bicarbonate, and brine, followed by column chromatography (0–30% ethyl acetate/hexane gradient).

Yield Optimization and Challenges

In similar syntheses, yields exceed 90% when steric hindrance is minimal. However, bulkier amines or competing side reactions (e.g., over-alkylation) may reduce efficiency. For instance, substrates with proximal double bonds or branching at the α-carbon necessitate longer reaction times or elevated temperatures. Racemization is negligible in primary amines but becomes significant with chiral centers adjacent to the amino group.

Table 1: Representative Yields for CbzCl-Mediated Carbamate Synthesis

| Substrate | Yield (%) | Purification Method |

|---|---|---|

| (E)-Pent-2-enylamine | 92 | Silica gel chromatography |

| 1-Vinyl-hex-5-enylamine | 90 | Silica gel chromatography |

| 4-Phenoxy-butylamine | 88 | Silica gel chromatography |

Urea/Carbamate-Based Routes

Two-Step Industrial Synthesis

Patent WO2011021257A1 outlines a scalable method for N-substituted carbamic acid esters using urea or carbamates. For Non-8-ynyl-carbamic acid benzyl ester, this involves:

-

Ureido Intermediate Formation : Reacting Non-8-ynylamine with urea at 80–120°C to form 1,3-di(Non-8-ynyl)urea.

-

Esterification : Treating the ureido intermediate with benzyl alcohol in a urethane reactor equipped with a condenser to manage ammonia byproducts.

The condenser ensures continuous removal of NH₃, shifting equilibrium toward product formation. Catalysts such as zinc acetate (0.1–1.0 mol%) enhance reaction rates, achieving conversions >85% within 6 hours.

Byproduct Management and Recycling

A critical advantage of this method is the recovery and reuse of unreacted urea. Gas-phase ammonia is scrubbed with benzyl alcohol in the condenser, minimizing line clogging from carbamate salts. However, excess urea above 1.2 equivalents promotes thermal decomposition to isocyanic acid, necessitating precise stoichiometric control.

Analytical Characterization

Spectroscopic Data

Successful synthesis is confirmed via:

-

¹H NMR : Aromatic protons (δ 7.28–7.33 ppm, 5H), benzyl CH₂ (δ 5.05–5.15 ppm), and alkyne proton (δ 2.2–2.4 ppm).

-

IR : N-H stretch (~3320 cm⁻¹), carbonyl (1695 cm⁻¹), and alkyne C≡C (2100–2260 cm⁻¹).

Comparative Analysis of Methods

Table 2: Method Comparison for Non-8-ynyl-carbamic Acid Benzyl Ester Synthesis

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| CbzCl-Mediated | 90–94 | Moderate | High |

| Urea/Carbamate Route | 70–85 | High | Moderate |

| Zirconium-Mediated | 60–75* | Low | Low |

*Theoretical projection based on analogous reactions.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Non-8-ynyl-carbamic acid benzyl ester undergoes various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include diketones, alcohols, and substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

Non-8-ynyl-carbamic acid benzyl ester serves as a crucial building block in organic synthesis. Its reactive functional groups allow for:

- Formation of Complex Molecules : It is utilized in developing pharmaceuticals and agrochemicals.

- Chemical Reactions : The compound can undergo oxidation to form diketones or carboxylic acids, reduction to yield alcohols, and nucleophilic substitution reactions.

Biology

Research indicates that this compound may possess biological activity:

- Enzyme Inhibition : The alkyne group can covalently bond with active site residues in enzymes, potentially leading to therapeutic applications where enzyme inhibition is beneficial.

Medicine

Ongoing studies are investigating its potential as a therapeutic agent:

- Therapeutic Applications : Its enzyme inhibitory properties suggest potential uses in treating diseases where enzyme modulation is advantageous .

Industry

In industrial applications, Non-8-ynyl-carbamic acid benzyl ester is used in producing materials such as:

- Polymers : Due to its reactive nature, it contributes to the synthesis of polymers and other advanced materials.

Case Studies and Research Findings

While specific case studies were not directly available in the search results, existing literature supports the compound's potential in various fields:

- Pharmaceutical Development : Investigations into its role as an enzyme inhibitor are ongoing, with implications for drug design targeting specific diseases.

- Material Science : Its application in polymer production highlights its industrial relevance.

Mechanism of Action

The mechanism of action of Non-8-ynyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes. The alkyne group can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction disrupts the normal function of the enzyme, which can be beneficial in therapeutic applications.

Comparison with Similar Compounds

Structural Analogs

Carbamic Acid Benzyl Esters

- Benzyl N-hydroxycarbamate (): This compound features a hydroxylamine substituent on the carbamate nitrogen. Unlike Non-8-ynyl-carbamic acid benzyl ester, it lacks an aliphatic chain, making it more polar and suitable for nucleophilic reactions. It is used in synthesizing bicyclic compounds like 6-oxa-7-aza-bicyclo[3.2.2]non-8-ene-7-carboxylic acid benzyl ester .

- {2-[2-(6-Chlorohexyloxy)-ethoxy]-ethyl}-carbamic acid benzyl ester (): This analog includes a polyethylene glycol-like chain with a terminal chlorohexyl group. The ether linkages improve solubility in aqueous media, whereas the non-8-ynyl chain in the target compound may enhance membrane permeability .

Aromatic Acid Benzyl Esters

- Caffeic Acid Benzyl Ester (CABE) (): A phenolic ester with antioxidant properties. Unlike carbamates, CABE’s catechol group facilitates radical scavenging but limits stability under oxidative conditions .

- Asiatic Acid Benzyl Ester (): A triterpenoid derivative where benzyl esterification at Carbon 28 improved anti-glycogen phosphorylase activity by 4.5×. This highlights the role of benzyl esters in enhancing bioavailability and target affinity, a property shared with carbamates .

Other Carbamates

- Phenyl Carbamic Acid Ethyl Ester (): Features a phenyl group instead of benzyl and an ethyl ester. The shorter chain reduces steric hindrance, favoring faster hydrolysis under alkaline conditions compared to Non-8-ynyl-carbamic acid benzyl ester .

Physicochemical Properties

Key Observations :

- Alkaline hydrolysis rates depend on steric effects: bulkier groups (e.g., non-8-ynyl) slow ester cleavage compared to ethyl or methyl esters .

Stability and Reactivity

- pH Sensitivity: Benzyl esters in glucuronic acid-DHP complexes hydrolyze completely under alkali (). Non-8-ynyl-carbamic acid benzyl ester likely follows similar trends but with slower kinetics due to steric hindrance .

- Thermal Stability : Benzoic acid esters () decompose at high temperatures (~200–300°C), suggesting carbamates with similar structures may require controlled storage .

Biological Activity

Non-8-ynyl-carbamic acid benzyl ester is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article delves into its synthesis, biological mechanisms, research findings, and comparisons with similar compounds.

The synthesis of Non-8-ynyl-carbamic acid benzyl ester typically involves the esterification of carbamic acid with benzyl alcohol, utilizing methods such as Steglich esterification. This process employs dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. The compound features an alkyne group that contributes to its reactivity and biological activity.

Key Chemical Reactions:

- Oxidation: The alkyne can be oxidized to form diketones or carboxylic acids.

- Reduction: The ester can be reduced to form alcohols.

- Substitution: The benzyl ester can undergo nucleophilic substitution reactions.

Enzyme Inhibition

Research indicates that Non-8-ynyl-carbamic acid benzyl ester exhibits potential as an enzyme inhibitor. The alkyne group is believed to interact covalently with active site residues of enzymes, disrupting their normal function. This mechanism is particularly relevant in therapeutic contexts where enzyme inhibition is beneficial.

Mechanism of Action:

- Covalent Bond Formation: The alkyne group forms covalent bonds with specific amino acid residues in the enzyme's active site.

- Inhibition of Enzyme Function: This interaction leads to a decrease in enzymatic activity, which can be advantageous in treating diseases linked to enzyme overactivity.

Case Studies and Research Findings

Several studies have explored the biological activity of Non-8-ynyl-carbamic acid benzyl ester:

- Study on Soluble Epoxide Hydrolase Inhibition:

- Anti-inflammatory Potential:

- Toxicological Assessments:

Comparative Analysis

To better understand the uniqueness of Non-8-ynyl-carbamic acid benzyl ester, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Ethyl Carbamate | Ester | Moderate enzyme inhibition |

| Methyl Carbamate | Ester | Low enzyme inhibition |

| Phenyl Carbamate | Ester | Variable activity |

| Non-8-ynyl-carbamic acid benzyl ester | Alkyne-containing ester | Strong potential as an enzyme inhibitor |

Q & A

Basic Research Questions

Q. What are the optimal pH conditions for synthesizing benzyl ester bonds involving Non-8-ynyl-carbamic acid benzyl ester in lignin-model systems?

- Answer: Acidic conditions (pH 4) are optimal for benzyl ester bond formation between carbamic acid derivatives (e.g., glucuronic acid) and dehydrogenation polymers (DHP). At pH 4, quinone methide intermediates react preferentially with carboxyl groups, maximizing ester bond yield. Neutral pH (6–7) shifts reactivity toward nucleophilic amines in proteins or hydroxyl groups in carbohydrates, reducing ester bond content .

- Key Data: Table 1 in shows a 40% decrease in benzyl ester bond content when pH increases from 4 to 7, quantified via ion chromatography (IC).

Q. Which analytical techniques are recommended for characterizing benzyl ester bond formation in synthetic lignin-carbohydrate complexes?

- Answer: A multi-technique approach is critical:

- FTIR : Identifies ester carbonyl stretches (~1720 cm⁻¹) and monitors bond cleavage post-alkali treatment .

- Solid-state ¹³C NMR : Detects ester carbonyl signals at 172 ppm and carbohydrate incorporation (e.g., glucose C-1 at 103 ppm) .

- Ion Chromatography (IC) : Quantifies glucuronic acid released after alkali hydrolysis, directly correlating with ester bond content .

- Elemental Analysis : Tracks nitrogen content to assess competing protein-DHP interactions under neutral conditions .

Q. What role do quinone methide intermediates play in benzyl ester bond formation during DHP synthesis?

- Answer: Quinone methides (QMs), generated enzymatically from phenolic precursors (e.g., syringaresinol), act as electrophilic intermediates. Under acidic conditions, QMs react with carboxyl groups (e.g., glucuronic acid) to form benzyl esters. Competing reactions with amines (proteins) or alcohols (carbohydrates) dominate at higher pH, reducing ester yields .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported benzyl ester bond yields under varying pH conditions?

- Answer: Contradictions arise from competing nucleophilic reactions:

- Competing Protein Binding : At neutral pH, QMs react preferentially with amino groups (e.g., lysine residues in enzymes), increasing nitrogen content (Table 2 in ) and reducing ester bond formation.

- Hydrolysis Effects : Acidic conditions stabilize QMs but may promote ester hydrolysis if water is present .

- Methodological Solutions :

- Use enzyme-free systems to isolate QM-carboxyl interactions.

- Pre-treat proteins with blocking agents (e.g., acetic anhydride) under neutral conditions to suppress amine reactivity .

Q. What strategies optimize benzyl ester synthesis when competing nucleophilic reactions occur?

- Answer:

- pH Control : Maintain pH ≤5 to favor carboxyl-QM reactions over amines/hydroxyls .

- Protecting Groups : Temporarily block carbohydrate hydroxyls (e.g., acetylation) to prevent undesired side reactions .

- Kinetic Monitoring : Use real-time HPLC to track QM consumption rates and adjust reaction conditions dynamically .

Q. How can alkali treatment be standardized to quantify benzyl ester bond cleavage efficiency?

- Answer:

- Protocol : Treat DHP complexes with 0.1M NaOH at 80°C for 2 hours, followed by IC analysis of released glucuronic acid .

- Validation : Compare pre- and post-treatment ¹³C NMR spectra; ester carbonyl (172 ppm) intensity reduction confirms cleavage .

Q. What safety protocols are essential for handling Non-8-ynyl-carbamic acid benzyl ester derivatives?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.